(1-Benzyl-4-piperidyl)methanol
Overview
Description
(1-Benzyl-4-piperidyl)methanol is an organic compound with the molecular formula C13H19NO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis. It is characterized by a benzyl group attached to the nitrogen atom of the piperidine ring and a hydroxymethyl group attached to the fourth carbon of the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-4-piperidyl)methanol typically involves the reduction of N-benzyl ethyl isonipecotate. The process can be summarized as follows:
Reactants: N-Benzyl ethyl isonipecotate and vitride (sodium bis(2-methoxyethoxy)aluminum hydride).
Solvent: Toluene.
Reaction Conditions: The reaction is carried out under an inert atmosphere at room temperature. The mixture is stirred for approximately 2 hours.
Workup: After the reaction is complete, the mixture is quenched with chilled water. The organic phase is separated and dried over anhydrous sodium sulfate.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: (1-Benzyl-4-piperidyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Benzylpiperidine-4-carboxylic acid.
Reduction: Benzylpiperidine.
Substitution: Various substituted benzylpiperidines depending on the nucleophile used.
Scientific Research Applications
(1-Benzyl-4-piperidyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: It serves as a precursor for the synthesis of drugs that target the central nervous system.
Mechanism of Action
The mechanism of action of (1-Benzyl-4-piperidyl)methanol is primarily related to its interaction with neurotransmitter receptors in the central nervous system. The compound can modulate the activity of receptors such as dopamine and serotonin receptors, leading to various pharmacological effects. The hydroxymethyl group allows for further functionalization, which can enhance its binding affinity and selectivity for specific molecular targets .
Comparison with Similar Compounds
- (1-Methyl-4-piperidinyl)(diphenyl)methanol
- 1-Benzyl-3-phenyl-3-piperidinol
- [1-(2-Aminoethyl)-4-piperidinyl]methanol
Comparison: (1-Benzyl-4-piperidyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it versatile for various applications. Its benzyl group provides a site for further chemical modifications, enhancing its utility in synthetic chemistry .
Properties
IUPAC Name |
(1-benzylpiperidin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-11-13-6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQPYEOKVZYXRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353105 | |
Record name | (1-Benzyl-4-piperidyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67686-01-5 | |
Record name | 1-(Phenylmethyl)-4-piperidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67686-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-Benzyl-4-piperidyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 1-benzyl-4-piperidinecarboxaldehyde from (1-benzyl-4-piperidyl)methanol?
A1: While the abstract itself doesn't delve into the applications of 1-benzyl-4-piperidinecarboxaldehyde, it highlights the importance of a practical synthesis method for this compound. The research presents a novel method for preparing 1-benzyl-4-piperidinecarboxaldehyde using this compound as the starting material []. This suggests that 1-benzyl-4-piperidinecarboxaldehyde likely serves as a valuable building block or intermediate in the synthesis of more complex molecules, potentially with pharmaceutical or other industrial applications. The simplicity, high yield, and high purity of the presented method [] indicate its suitability for industrial production, further emphasizing the compound's potential value.
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